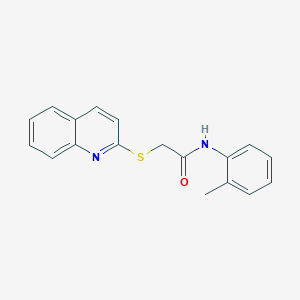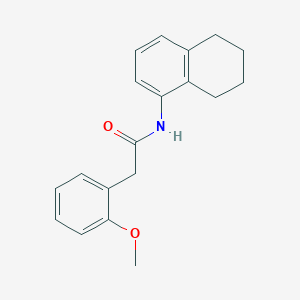![molecular formula C16H23N3O3 B5720083 N-(4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]malonamide](/img/structure/B5720083.png)
N-(4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]malonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]malonamide, also known as MEM, is a chemical compound that has been extensively studied for its potential applications in scientific research. MEM belongs to the family of malonamide compounds, which are known for their ability to bind to metal ions and form stable complexes. In
科学研究应用
N-(4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]malonamide has been widely used in scientific research for its ability to chelate metal ions and form stable complexes. This property makes this compound useful for a variety of applications, including:
1. Metal ion detection: this compound can be used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples.
2. Drug delivery: this compound can be used as a carrier for the delivery of drugs and other therapeutic agents.
3. Catalysis: this compound complexes can act as catalysts for various chemical reactions.
4. Bioimaging: this compound can be used as a contrast agent for magnetic resonance imaging (MRI) and other imaging techniques.
作用机制
The mechanism of action of N-(4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]malonamide involves the formation of stable complexes with metal ions. The malonamide group in this compound acts as a chelating agent, binding to metal ions through the oxygen atoms in the carbonyl groups. The morpholine group in this compound provides additional stability to the complex through hydrogen bonding and electrostatic interactions. The resulting complexes are highly stable and can be used for various applications, such as metal ion detection and catalysis.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and minimal side effects in animal studies. However, its biochemical and physiological effects are still being studied. This compound complexes have been shown to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. This compound complexes have also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
实验室实验的优点和局限性
One of the main advantages of using N-(4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]malonamide in lab experiments is its ability to form stable complexes with metal ions, which allows for precise control over the experimental conditions. This compound complexes are also highly soluble in water and other polar solvents, making them easy to work with in aqueous environments. However, one limitation of using this compound is its relatively high cost compared to other chelating agents, such as EDTA and DTPA. Additionally, the synthesis of this compound can be challenging and requires specialized equipment and expertise.
未来方向
There are many potential future directions for research on N-(4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]malonamide and its applications. Some possible areas of research include:
1. Development of this compound-based sensors for the detection of metal ions in environmental and biological samples.
2. Exploration of the potential therapeutic applications of this compound complexes, such as in the treatment of oxidative stress-related diseases and inflammatory diseases.
3. Optimization of the synthesis method for this compound, including the use of alternative solvents and reaction conditions.
4. Investigation of the structural and electronic properties of this compound complexes using advanced spectroscopic and computational techniques.
Conclusion:
This compound is a promising compound with a wide range of potential applications in scientific research. Its ability to form stable complexes with metal ions makes it useful for a variety of applications, including metal ion detection, drug delivery, catalysis, and bioimaging. While there are some limitations to its use, the potential benefits of using this compound in lab experiments and in therapeutic applications make it an exciting area of research for the future.
合成方法
The synthesis of N-(4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]malonamide involves the reaction of 4-methylbenzoyl chloride with 2-(4-morpholinyl)ethylamine, followed by the addition of diethyl malonate. The resulting product is then purified through recrystallization. The yield of this compound can be improved by using different solvents, such as ethanol or acetonitrile, and by optimizing the reaction conditions, such as temperature and reaction time.
属性
IUPAC Name |
N'-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-13-2-4-14(5-3-13)18-16(21)12-15(20)17-6-7-19-8-10-22-11-9-19/h2-5H,6-12H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPKNRUSQFWLTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-{4-[(4,5-dibromo-2-thienyl)carbonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5720001.png)


![1-[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5720017.png)
![2-methyl-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5720023.png)
![N-{4-[(2-phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B5720044.png)
![N'-[1-(2-furyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5720052.png)





![3-[(2-biphenylylamino)carbonyl]phenyl propionate](/img/structure/B5720098.png)
